molecular formula C17H15FN6O2 B12476718 N~4~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12476718
M. Wt: 354.3 g/mol
InChI Key: GSKDNPZCKOPBCB-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methylphenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 4-methylaniline in the presence of a pyrimidine derivative under controlled conditions. The reaction is often carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of new functional groups onto the aromatic rings.

Scientific Research Applications

N4-(4-fluorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-fluorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C17H15FN6O2

Molecular Weight

354.3 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15FN6O2/c1-10-2-6-13(7-3-10)21-17-22-15(19)14(24(25)26)16(23-17)20-12-8-4-11(18)5-9-12/h2-9H,1H3,(H4,19,20,21,22,23)

InChI Key

GSKDNPZCKOPBCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N

Origin of Product

United States

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